DSPE-PEG2000-cyanur is a specialized phospholipid compound that plays a significant role in bioconjugation and drug delivery systems. It is characterized by the presence of a polyethylene glycol (PEG) moiety, which enhances solubility and biocompatibility, along with a cyanur functional group that facilitates the attachment of various biomolecules such as peptides and antibodies. This compound is classified under functionalized polyethylene glycol lipids, which are increasingly utilized in pharmaceutical formulations.
The compound can be sourced from various suppliers specializing in lipid formulations, such as Avanti Polar Lipids, which provides detailed specifications and applications for this compound. The CAS Registry Number for DSPE-PEG2000-cyanur is 1246304-74-4, indicating its unique identification in chemical databases.
DSPE-PEG2000-cyanur falls under the category of functionalized polyethylene glycol lipids, specifically designed for bioconjugation purposes. Its classification highlights its dual functionality as both a lipid component and a reactive polymer that can facilitate the conjugation of drugs or targeting moieties to lipid nanoparticles.
The synthesis of DSPE-PEG2000-cyanur involves several steps:
Technical details include:
The molecular structure of DSPE-PEG2000-cyanur can be represented as follows:
The structure features:
DSPE-PEG2000-cyanur participates in various chemical reactions:
Technical details include:
The mechanism of action for DSPE-PEG2000-cyanur involves:
Data supporting this mechanism includes studies demonstrating increased targeting efficiency and therapeutic efficacy when using lipid nanoparticles modified with DSPE-PEG2000-cyanur in drug delivery applications.
Relevant data includes:
DSPE-PEG2000-cyanur has numerous scientific uses:
DSPE-PEG2000-Cyanur is an advanced amphiphilic conjugate comprising two molecular domains: a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor and a hydrophilic poly(ethylene glycol) chain (molecular weight ~2000 Da) terminating in a cyanuric chloride group. The DSPE moiety features two identical C18 acyl chains (stearic acid), providing membrane integration capabilities, while the PEG segment extends into aqueous environments, creating steric stabilization. The PEG chain length is critical for functionality; the 2000 Da (~45 ethylene oxide units) optimizes the hydrophilic-lipophilic balance (HLB), enabling spontaneous self-assembly into micelles, liposomes, or disc-shaped nanostructures when mixed with lipids [2] [4]. The conjugate’s average molecular formula is C₁₃₅H₂₆₅Cl₂N₆O₅₄P, with a molecular weight of ~2938.47 g/mol [6] [8]. Its amphiphilic nature drives the formation of core-shell nanostructures where hydrophobic drugs encapsulate within the lipid core, and the PEG shell provides aqueous solubility and stealth properties. Table 1 summarizes key molecular attributes.
Table 1: Molecular Specifications of DSPE-PEG2000-Cyanur
Property | Specification |
---|---|
CAS Number | 1246304-74-4 |
Molecular Formula | C₁₃₅H₂₆₅Cl₂N₆O₅₄P (average) |
Molecular Weight | 2938.467 g/mol |
Purity | >99% |
Functional Group | Dichlorotriazinyl (cyanur) |
PEG Chain Length | 2000 Da (~45 EO units) |
Physical Form | White to off-white powder |
Storage Conditions | -20°C, desiccated |
The cyanur group (2,4,6-trichloro-1,3,5-triazine) serves as a multifunctional reactive handle enabling conjugation under mild alkaline conditions (pH 7.5–9.0). Its dichlorotriazinyl configuration allows sequential nucleophilic substitutions: the first chlorine reacts readily with primary amines (e.g., lysine residues in antibodies), while the second permits controlled secondary conjugation [6] [9]. Unlike carboxylate or maleimide groups, cyanur offers reaction orthogonality—its chloro groups can be displaced at room temperature without catalysts, preserving biomolecule integrity [6]. This specificity enables the creation of targeted drug delivery systems; for example, antibodies against endothelial markers have been conjugated to DSPE-PEG2000-Cyanur for site-specific liposome delivery [6]. Additionally, cyanur’s chlorine atoms enhance electrophilicity, accelerating conjugation kinetics compared to NHS ester or maleimide counterparts. Table 2 contrasts cyanur with other common PEG terminal groups.
Table 2: Comparison of Functionalized PEG-Terminal Groups
Terminal Group | Reactivity | Conjugation Chemistries | Stability |
---|---|---|---|
Cyanur | High (dichlorotriazine) | Amines, thiols | Hydrolytically stable |
Maleimide | Moderate | Thiol-Michael addition | Prone to hydrolysis |
Carboxyl (-COOH) | Low (requires activation) | EDC/NHS-mediated amidation | High |
NHS Ester | High | Amines | Hydrolytically labile |
The development of DSPE-PEG2000-Cyanur emerged from three intersecting research trajectories:
Table 3: Key Milestones in DSPE-PEG2000-Cyanur Development
Year | Milestone | Significance |
---|---|---|
1995 | FDA approval of Doxil® | Validated DSPE-PEG2000 platform for drug delivery |
2007 | Cryo-TEM analysis of DSPE-PEG2000/lipid micelle morphologies | Established preparation methods dictate nanostructure shape |
2016 | Glioma-targeted co-delivery of TMZ/quercetin | Demonstrated blood-brain barrier penetration efficacy |
2018 | Commercialization by Avanti Polar Lipids | Enabled standardized research applications |
2020 | Endothelial targeting using immunoliposomes [6] | Showcased cyanur-antibody conjugation for specificity |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1